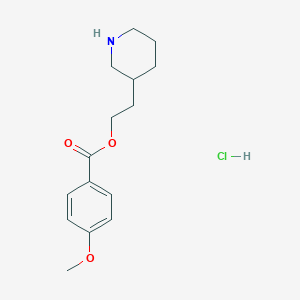

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged within the broader historical framework of piperidine derivative synthesis, which has experienced significant advancement since the early decades of pharmaceutical research. Piperidine derivatives have attracted substantial scientific attention due to their frequent occurrence in natural products and their importance to the pharmaceutical industry. The systematic exploration of piperidine-containing compounds has evolved through multiple generations of synthetic methodologies, with contemporary approaches emphasizing stereoselective synthesis and functional group tolerance.

The specific structural motif combining piperidine rings with ester functionalities gained prominence through advances in cross-coupling chemistry and asymmetric synthesis. Research groups have developed sophisticated methods for the preparation of enantioenriched 3-substituted piperidines through rhodium-catalyzed asymmetric reductive reactions, demonstrating the continued relevance of this structural class. The incorporation of methoxy-substituted benzoate esters reflects the ongoing interest in developing compounds with enhanced pharmacological properties and improved synthetic accessibility.

Significance in Organic Chemistry Research

This compound occupies a particularly important position within contemporary organic chemistry research due to its structural features that enable diverse synthetic transformations. The compound exemplifies the convergence of several important chemical motifs: the piperidine heterocycle, aromatic ester functionality, and the strategic positioning of the nitrogen atom for potential further derivatization.

Research investigations have demonstrated that piperidine derivatives serve as versatile scaffolds for accessing complex molecular architectures through various annulation strategies. Two-component intermolecular reactions leading to piperidine formation have been extensively studied, with particular emphasis on carbon-nitrogen and carbon-carbon bond formation methodologies. The presence of the ethyl linker in the target compound provides additional flexibility for synthetic manipulation, while the 4-methoxybenzoate moiety offers opportunities for aromatic substitution reactions and ester hydrolysis or transesterification processes.

The compound's significance extends to its potential role as an intermediate in the synthesis of more complex pharmaceutical targets. Structure-activity relationship studies of piperidine-containing compounds have revealed their importance in developing selective inhibitors for various biological targets. The specific substitution pattern present in this compound provides a foundation for systematic structural modifications aimed at optimizing biological activity and selectivity profiles.

Classification and Nomenclature Systems

According to established chemical nomenclature conventions, this compound falls within multiple classification systems that reflect its structural complexity and chemical properties. The International Union of Pure and Applied Chemistry designation identifies the compound as 2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride, emphasizing the systematic naming approach that clearly delineates each structural component.

| Classification Category | Designation |

|---|---|

| Chemical Abstracts Service Number | 1220021-24-8 |

| Molecular Formula | C15H22ClNO3 |

| International Union of Pure and Applied Chemistry Name | 2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride |

| Molecular Weight | 299.79 g/mol |

| InChI Key | AREMYMLWICDSDF-UHFFFAOYSA-N |

The compound's classification encompasses several important chemical categories. As an ester derivative, it belongs to the broader class of carboxylic acid esters, specifically those containing aromatic components. The piperidine moiety places it within the heterocyclic nitrogen compound category, while the presence of the methoxy group classifies it among ether-containing compounds. The hydrochloride salt form indicates its classification as an organic hydrochloride, which typically enhances water solubility and crystalline stability compared to the free base form.

Alternative nomenclature systems recognize the compound through various synonymous designations, including 2-(3-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride and 2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride. These naming variations reflect different approaches to punctuation and spacing conventions while maintaining chemical accuracy and structural clarity.

Research Objectives and Scientific Scope

Contemporary research objectives involving this compound encompass multiple interconnected areas of investigation that leverage the compound's unique structural features. Primary research directions focus on methodological development for the synthesis of structurally related piperidine derivatives, with particular emphasis on stereoselective approaches and functional group compatibility.

Synthetic methodology research has identified several key areas where compounds of this structural type contribute to advancing organic synthesis capabilities. Cross-coupling approaches to enantioenriched 3-piperidines from pyridine and sp2-hybridized boronic acids represent one significant research direction, with rhodium-catalyzed asymmetric reductive reactions providing access to diverse substitution patterns with high yield and excellent enantioselectivity. The development of these methodologies enables the preparation of clinically relevant materials and expands the available chemical space for pharmaceutical development.

Structure-activity relationship investigations constitute another important research objective, particularly in the context of developing selective biological inhibitors. Research efforts have demonstrated the synthesis and evaluation of piperidine-containing compounds as inhibitors for various molecular targets, with systematic structural modifications providing insights into optimal substitution patterns. The specific structural features of this compound make it a valuable reference compound for understanding the relationship between molecular structure and biological activity.

Advanced synthetic transformations represent a third major research objective, with investigations focusing on the utilization of piperidine derivatives as building blocks for complex molecular construction. Recent advances in piperidine synthesis have encompassed intramolecular and intermolecular reactions leading to various substituted derivatives, with particular attention to stereochemical control and functional group tolerance. The compound's ester functionality provides additional opportunities for derivatization through hydrolysis, reduction, or transamidation reactions, expanding its utility as a synthetic intermediate.

| Research Area | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Methodology | Stereoselective piperidine synthesis | Rhodium-catalyzed asymmetric reactions |

| Structure-Activity Relationships | Biological target selectivity | Systematic structural modification |

| Advanced Transformations | Complex molecule construction | Multi-step synthetic sequences |

| Mechanistic Studies | Reaction pathway elucidation | Computational and experimental analysis |

Properties

IUPAC Name |

2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-18-14-6-4-13(5-7-14)15(17)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREMYMLWICDSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride typically involves the esterification of 3-piperidinyl ethanol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The hydrochloride salt is typically formed by reacting the ester with hydrochloric acid in an aqueous solution.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its applications in several key areas:

Oncology

- Application : Used as a precursor in the synthesis of molecules with potential anticancer properties.

- Findings : Studies have demonstrated that derivatives of this compound exhibit antitumor activity against various cancer cell lines, including squamous cell carcinomas. For example, compounds synthesized from this precursor showed submicromolar cytotoxicity against Ca9-22 cells, indicating strong potential as anticancer agents .

Antimicrobial Research

- Application : Investigated for antimicrobial efficacy.

- Findings : Piperidine derivatives derived from this compound have shown promising results against various bacterial strains, suggesting potential use in developing new antibiotics.

Analgesic Development

- Application : Utilized to create analgesic agents.

- Findings : The piperidine structure is associated with pain relief properties, and derivatives have been tested for their effectiveness in pain management.

Anti-inflammatory Drug Research

- Application : Explored for anti-inflammatory properties.

- Findings : Compounds derived from this structure have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

Neuropsychopharmacology

- Application : Development of antipsychotic drugs.

- Findings : The compound's ability to cross the blood-brain barrier opens avenues for treating neuropsychiatric disorders, with several analogs showing promise in preclinical studies.

Cardiovascular Pharmacology

- Application : Development of antihypertensive agents.

- Findings : Its structural similarity to known blood pressure-lowering drugs has led to investigations into its efficacy in managing hypertension.

Gastroenterology

- Application : Potential treatments for gastrointestinal motility disorders.

- Findings : The compound has been studied for its effects on gut motility, showing promise in managing conditions like irritable bowel syndrome (IBS).

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several piperidine derivatives synthesized from 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride against human squamous cell carcinoma lines (Ca9-22). Results indicated that certain derivatives exhibited significant cytotoxicity with submicromolar concentrations required to achieve effective cell death, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against multi-drug resistant bacterial strains. The results demonstrated that specific modifications to the piperidine ring enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this compound.

Mechanism of Action

The mechanism by which 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

- Positional Isomerism: Substitution on the piperidine ring (3- vs. For example, 4-piperidinyl analogs (e.g., ) may exhibit distinct pharmacokinetics due to differences in steric hindrance.

- Ester Group Variations : Ethyl esters (e.g., target compound) generally confer higher lipophilicity than methyl esters (e.g., ), influencing membrane permeability and metabolic stability.

- Aromatic Substituents : The 4-chloro-pyridine group in introduces electronegativity, which could enhance hydrogen bonding in target interactions compared to methoxybenzoate.

Bioactivity Insights

- Neurological Targets: Piperidine derivatives like cilobradine hydrochloride () and pitofenone HCl () demonstrate serotonin/norepinephrine reuptake inhibition or antispasmodic activity. Structural similarities suggest the target compound may share mechanisms but require empirical validation.

- Antidepressant Analogs: Compounds with dimethylamino and hydroxycyclohexyl groups () highlight the role of nitrogen-containing groups in modulating neurotransmitter systems, a feature shared with piperidine-based esters.

Biological Activity

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- Chemical Formula: C15H22ClNO3

- Molecular Weight: 299.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors: The compound exhibits affinity for sigma receptors, which play roles in neuropharmacology and cancer biology. Binding studies have shown significant interaction with sigma sites in both brain membranes and cancer cell lines, indicating potential applications in neurological disorders and oncology .

- Enzymatic Pathways: It may modulate enzymatic activities related to neurotransmitter release and cancer cell proliferation, although specific pathways remain to be fully elucidated.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anticancer Properties: In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer (T47D cells), through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems, potentially providing a therapeutic avenue for neurodegenerative diseases.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | T47D (Breast Cancer) | 1.30 | |

| Sigma Receptor Binding | Guinea Pig Brain Membranes | 4.87 | |

| Neuroprotective | In vitro Neuronal Models | N/A |

Table 2: Comparison with Related Compounds

| Compound Name | Sigma Affinity (Ki) | Anticancer Activity (IC50) | Neuroprotective Potential |

|---|---|---|---|

| This compound | 4.87 nM | 1.30 µM | Yes |

| N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide | 8.81 nM | N/A | No |

Case Studies

- Breast Cancer Imaging Study : A study utilized radioiodinated derivatives of related compounds to explore their binding properties in breast cancer models. The results indicated that compounds similar to this compound could effectively target cancerous tissues, suggesting potential for imaging applications .

- Neuropharmacology Research : Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage in vitro, highlighting its potential as a treatment for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride?

- Methodology : Synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Preparation of the piperidine intermediate via hydrogenation of pyridine derivatives (e.g., Pd/C under H₂ gas) .

- Step 2 : Functionalization via alkylation or esterification (e.g., coupling 4-methoxybenzoic acid derivatives with the piperidine intermediate using carbodiimide-based reagents) .

- Key Challenges : Optimizing reaction yields (e.g., avoiding side reactions in piperidine functionalization) and purification via recrystallization or chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Assess purity (>98% recommended for pharmacological studies) .

- NMR/FT-IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, piperidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] adducts) .

Q. What safety protocols are recommended for handling this compound?

- Precautions :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Handle in a fume hood to avoid inhalation of aerosols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?

- Case Study : reports acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), while highlights organ toxicity risks.

- Methodology :

- Dose-Response Studies : Conduct in vitro assays (e.g., HEK cell viability tests) to clarify thresholds .

- Species-Specific Models : Compare rodent vs. human hepatocyte metabolism to assess translational relevance .

Q. What experimental designs are optimal for evaluating this compound’s receptor-binding activity?

- Approach :

- Radioligand Binding Assays : Use CHO cells expressing target receptors (e.g., NK3 receptors) to measure Ki values .

- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the piperidine ring) .

- Controls : Include reference antagonists (e.g., SSR 146977 hydrochloride for NK3 receptor studies) .

Q. How can conflicting solubility data (e.g., aqueous vs. DMSO) impact formulation strategies?

- Analysis :

- Solubility Screening : Test in buffers (pH 1–7.4) and co-solvents (e.g., PEG 400) for preclinical studies .

- Stability Tests : Monitor degradation under physiological conditions (e.g., hydrolysis of the ester moiety) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Optimization Tactics :

- Catalyst Screening : Compare Pd/C vs. Raney nickel for hydrogenation efficiency .

- Reaction Monitoring : Use inline FT-IR or HPLC to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across sources?

- Example : lists mp 215–216°C for a related piperidine derivative, while other sources vary by ±5°C.

- Resolution :

- DSC Analysis : Verify thermal behavior (e.g., polymorphic forms or hydrate formation) .

- Interlab Validation : Collaborate with independent labs using standardized methods .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.